4-(4-methylphenoxy)benzenesulfonyl Chloride
Overview
Description
4-(4-methylphenoxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 192329-90-1 . It has a molecular weight of 282.75 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(4-methylphenoxy)benzenesulfonyl chloride . The InChI code is 1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 282.75 . The IUPAC name is 4-(4-methylphenoxy)benzenesulfonyl chloride and the InChI code is 1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3 .Scientific Research Applications
Synthesis of Polymers
“4-(4-methylphenoxy)benzenesulfonyl Chloride” can be used in the synthesis of polymers. For instance, a chloro-substituted analog of this compound was used in the synthesis of polymers representing the aromatic piperazine sulfonamide to study their thermal stability .
Herbicidal Ionic Liquids
This compound can also be used in the synthesis of herbicidal ionic liquids. A study synthesized ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The herbicidal activity of these compounds was tested under greenhouse conditions .
Antitumor Activity
A chloro-substituted analog of this compound exhibited pronounced antitumor activity . This opens wide prospects for its application in medicine .
properties
IUPAC Name |
4-(4-methylphenoxy)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLITRVKMFIGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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